molecular formula C11H18O3 B2828080 Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate CAS No. 1461726-97-5

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate

Cat. No.: B2828080
CAS No.: 1461726-97-5
M. Wt: 198.262
InChI Key: BHYDOISWJBDTGM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is an organic compound with the molecular formula C11H18O3. It is a derivative of ethyl acrylate, featuring a tetrahydropyran ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The tetrahydropyran ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

ethyl (E)-2-methyl-3-(oxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYDOISWJBDTGM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CCOCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CCOCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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